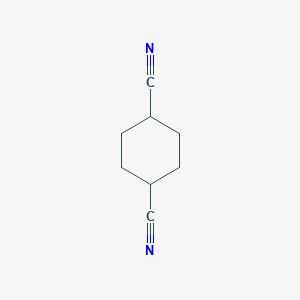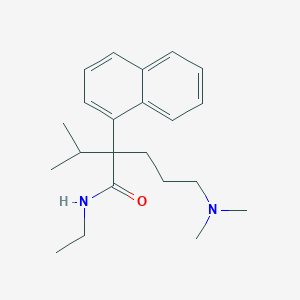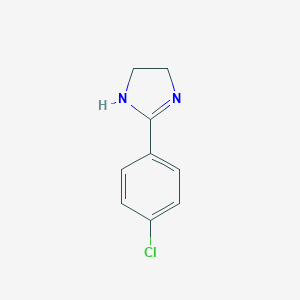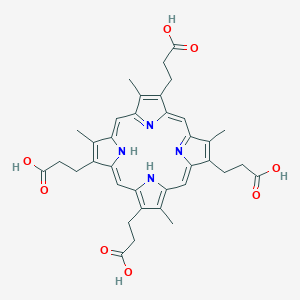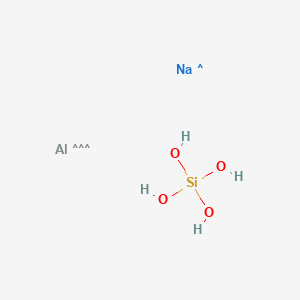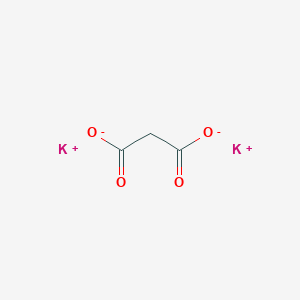
Potassium malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium malonate is the potassium salt of malonic acid, a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2(\text{COOH})_2 ). It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility. The compound is known for its role in the malonic ester synthesis, which is a key reaction in the formation of substituted acetic acids.
准备方法
Synthetic Routes and Reaction Conditions: Potassium malonate can be synthesized through the neutralization of malonic acid with potassium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve malonic acid in water.
- Slowly add an equimolar amount of potassium hydroxide to the solution while stirring.
- The reaction mixture is then heated to ensure complete dissolution and reaction.
- The resulting solution is evaporated to obtain this compound as a solid.
Industrial Production Methods: Industrial production of this compound typically involves the hydrolysis of diethyl malonate or dimethyl malonate followed by neutralization with potassium hydroxide. This method is preferred due to the availability and cost-effectiveness of the starting materials.
化学反应分析
Types of Reactions: Potassium malonate undergoes various chemical reactions, including:
Decarboxylation: Heating this compound leads to the loss of carbon dioxide, forming acetic acid.
Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.
Condensation Reactions: Can condense with urea to form barbituric acid.
Common Reagents and Conditions:
Decarboxylation: Requires heating, often in the presence of a catalyst.
Esterification: Uses alcohols and acid catalysts such as sulfuric acid.
Condensation: Involves urea and may require a solvent like ethanol.
Major Products:
Decarboxylation: Acetic acid.
Esterification: Various esters depending on the alcohol used.
Condensation: Barbituric acid.
科学研究应用
Potassium malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the malonic ester synthesis to form substituted acetic acids.
Biology: Acts as a competitive inhibitor of succinate dehydrogenase, an enzyme in the citric acid cycle.
Medicine: Utilized in the synthesis of pharmaceuticals, including barbiturates and other sedatives.
Industry: Employed in the production of polymers and other industrial chemicals.
作用机制
The mechanism by which potassium malonate exerts its effects involves its role as a competitive inhibitor of succinate dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate, succinate, from binding, thereby inhibiting the enzyme’s activity. This inhibition disrupts the citric acid cycle, affecting cellular respiration and energy production.
相似化合物的比较
Malonic Acid: The parent compound of potassium malonate, used in similar reactions but less stable.
Diethyl Malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl Malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness: this compound is unique due to its solubility in water and its ability to act as a competitive inhibitor of succinate dehydrogenase. This property makes it particularly useful in biological studies and pharmaceutical applications.
By understanding the properties, preparation methods, and applications of this compound, researchers and industrial chemists can effectively utilize this compound in various fields of science and industry.
属性
IUPAC Name |
dipotassium;propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDITHVDEPPNIL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2K2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101335550 |
Source


|
| Record name | Dipotassium malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-67-5 |
Source


|
| Record name | Dipotassium malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101335550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium propanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
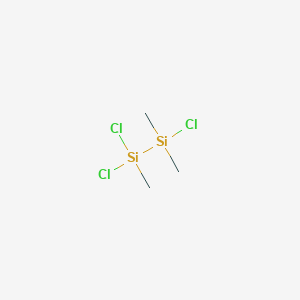
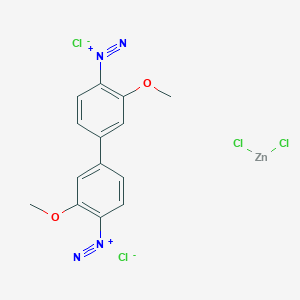
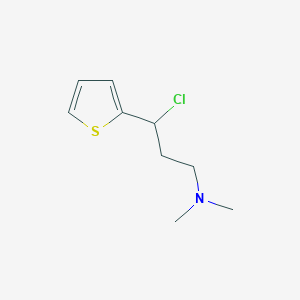
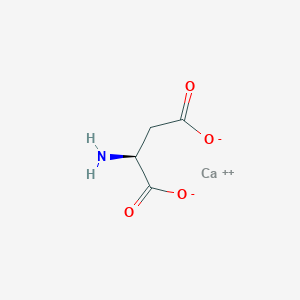
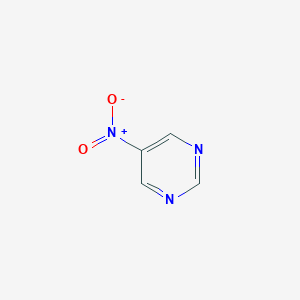
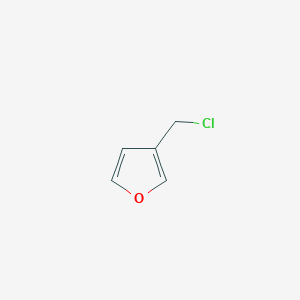

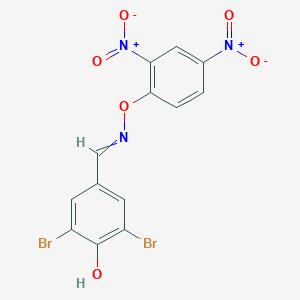
![1-[4-(3a,4,7,7a-Tetrahydroisoindolin-2-yl)-2-butynyl]-2-pyrrolidone](/img/structure/B80772.png)
